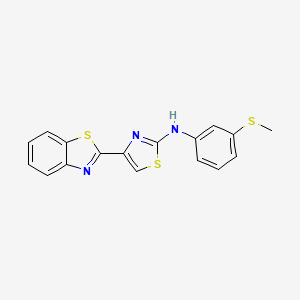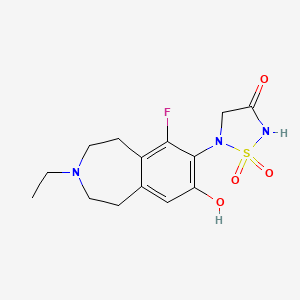![molecular formula C42H74N12O14S B12373348 [Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
[Ala28]-|A Amyloid(25-35)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ala28]-|A Amyloid(25-35) is a synthetic peptide derived from the amyloid beta protein, which is associated with Alzheimer’s disease. This peptide is often used in research to study the aggregation and toxicity of amyloid beta, as it represents a core fragment of the full-length protein that is prone to forming amyloid fibrils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ala28]-|A Amyloid(25-35) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While SPPS is the standard method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesizers and high-throughput purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[Ala28]-|A Amyloid(25-35) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
[Ala28]-|A Amyloid(25-35) is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s aggregation properties and interactions with other molecules.
Biology: Investigating the mechanisms of amyloid beta toxicity and its role in neurodegenerative diseases.
Medicine: Developing therapeutic strategies to inhibit amyloid beta aggregation and toxicity.
Industry: Designing amyloid-based materials for various applications, such as biosensors and nanomaterials.
Mécanisme D'action
The mechanism by which [Ala28]-|A Amyloid(25-35) exerts its effects involves its propensity to aggregate into amyloid fibrils. These fibrils can disrupt cellular membranes, induce oxidative stress, and trigger inflammatory responses. The peptide interacts with various molecular targets, including cell surface receptors and intracellular proteins, leading to cellular dysfunction and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyloid beta (1-42): A longer peptide that includes the [Ala28]-|A Amyloid(25-35) sequence and is also prone to aggregation.
Amyloid beta (1-40): Another variant of amyloid beta that is commonly studied in Alzheimer’s research.
Amyloid beta (25-35): The non-modified version of the peptide, which lacks the alanine substitution at position 28.
Uniqueness
[Ala28]-|A Amyloid(25-35) is unique due to the specific substitution of alanine at position 28, which can influence its aggregation properties and interactions with other molecules. This modification allows researchers to study the effects of specific amino acid changes on the behavior of amyloid beta peptides.
Propriétés
Formule moléculaire |
C42H74N12O14S |
|---|---|
Poids moléculaire |
1003.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C42H74N12O14S/c1-10-21(5)33(40(65)46-18-32(59)49-26(14-20(3)4)38(63)51-25(42(67)68)12-13-69-9)54-41(66)34(22(6)11-2)53-36(61)24(8)47-31(58)17-45-35(60)23(7)48-37(62)27(15-29(44)56)52-39(64)28(19-55)50-30(57)16-43/h20-28,33-34,55H,10-19,43H2,1-9H3,(H2,44,56)(H,45,60)(H,46,65)(H,47,58)(H,48,62)(H,49,59)(H,50,57)(H,51,63)(H,52,64)(H,53,61)(H,54,66)(H,67,68)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 |
Clé InChI |
LHYHSZKQYBBRNC-MQMIXWJCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


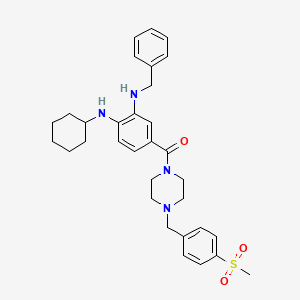

![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

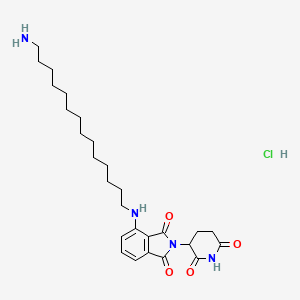
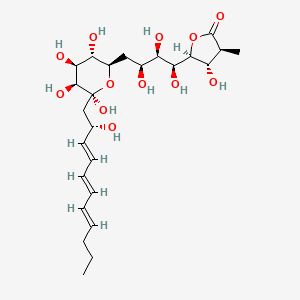
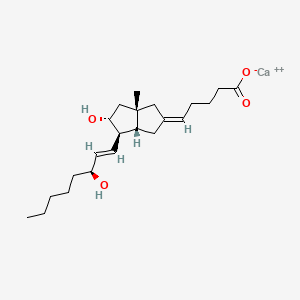
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
